molecular formula C6H7IN2O B2446687 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1946813-69-9

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2446687
CAS No.: 1946813-69-9
M. Wt: 250.039
InChI Key: KLUQYGUMMMDGHL-UHFFFAOYSA-N
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Description

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 3, two methyl groups at positions 1 and 5, and an aldehyde group at position 4. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-keto ester. This reaction is often carried out under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a base.

Major Products Formed

    Oxidation: 3-Iodo-1,5-dimethylpyrazole-4-carboxylic acid.

    Reduction: 3-Iodo-1,5-dimethylpyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-methylpyrazole-4-carbaldehyde: Similar structure but with only one methyl group.

    3-Iodo-1,5-dimethylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-Bromo-1,5-dimethylpyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

Uniqueness

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its iodine atom, two methyl groups, and an aldehyde group. This unique structure imparts specific reactivity and properties that make it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-iodo-1,5-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUQYGUMMMDGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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